molecular formula C11H13Cl2NO2 B13149440 Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester CAS No. 296778-52-4

Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester

Cat. No.: B13149440
CAS No.: 296778-52-4
M. Wt: 262.13 g/mol
InChI Key: LQSGHNHSWZXSFN-UHFFFAOYSA-N
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Description

This compound belongs to the carbamate class, known for their utility as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

CAS No.

296778-52-4

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

tert-butyl N-(2,4-dichlorophenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

LQSGHNHSWZXSFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

General Preparation Method

The preparation of N-Boc-2-(2,4-dichlorophenyl)-2-hydroxyethanamine, which is synonymous with Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester, generally involves a series of steps. The specific method isn't detailed in the available document, but it is used in the preparation of N-Boc-2-(2,4-dichlorophenyl)-2-hydroxyethanamine.

Carbamate Synthesis via Traditional Methods

Traditional methods for carbamate synthesis often involve the use of oxidizing reagents. Examples of these reagents include MeOBr, NBS-CH3ONa, NBS-KOH, lead tetraacetate, and benzyltrimethylammonium tribromide. However, these methods typically require more than one equivalent or an excess amount of the oxidizing reagent, which can be inconvenient.

Carbamate Synthesis via Activated Mixed Carbonates

Mixed carbonates have been developed for carbamate synthesis and are often used in drug design.

Key aspects of this method:

  • p-Nitrophenyl-Based Mixed Carbonates p-nitrophenyl chloroformate (7, PNPCOCl) is treated with a suitable alcohol in the presence of a base to furnish corresponding activated carbonates, which serve as effective alkoxycarbonylating reagents for amines.
  • N,N′-Disuccinimidyl-Based Mixed Carbonates The utility and versatility of carbonates and oxalates containing an electron-withdrawing group, such as N-hydroxyimide and benzotriazole derivatives, have been described. N,N′-Disuccinimidyl carbonate (DSC) can be synthesized from N-hydroxysuccinimide following a procedure similar to the synthesis of DPC. The ready availability of DSC, the stability of the mixed carbonates, and the mildness of the reaction procedure make this method a reliable route to organic carbamates.
  • Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate The carbonylation potency of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (11) to amines for the preparation of phenylcarbamates has been investigated. Compound 11 is stable in air and organic solvents at high temperatures and can be easily prepared from cheap and commercially available 4,5-dichloropyridazin-3(2H)-one (12) in the presence of phenylchloroformate and triethylamine.

Recent Methodologies for Carbamate Synthesis

Recent methodologies for carbamate synthesis include transition-metal-catalyzed reactions, reactions involving carbon dioxide (CO2), and indium-mediated reactions.

Key highlights:

  • Reactions Involving CO2 Carbamates can be generated via a three-component coupling of primary amines, CO2, and an alkyl halide in the presence of cesium carbonate and TBAI in anhydrous DMF.
  • Palladium-Catalyzed Reactions A practical, PdCl2-catalyzed efficient assembly of organic azides, carbon monoxide, and alcohols for the direct synthesis of carbamates via isocyanate formation and application in situ has been reported. Mild and neutral reaction conditions and the generation of harmless N2 as the byproduct render this protocol very useful, particularly for the synthesis of bioactive compounds. Moreover, the employment of CO at atmospheric pressure and the use of a small amount of PdCl2 catalyst (2 mol %) in the absence of any ligand represent a real alternative to customary carbamate synthetic methods.
  • Modified Curtius Rearrangement tert-butyl carbamates from the corresponding carboxylic acids can be synthesized via a modified Curtius rearrangement. Their reaction with di-tert-butyl dicarbonate and sodium azide led to the formation of the corresponding acyl azides, which then undergo a Curtius rearrangement, in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate.

Properties

Relevant information regarding the properties of [2-(2,4-Dichloro-Phenyl)-2-Hydroxy-Ethyl]-Carbamic Acid Tert-Butyl Ester:

Name N-Boc-2-(2,4-dichlorophenyl)-2-hydroxyethanamine
Synonyms N-Boc-2-(2,4-dichlorophenyl)-2-hydroxyethanaMine N-Boc-2-(2,4-dichlorophenyl)-2-hydroxyethanamine [2-(2,4-Dichloro-Phenyl)-2-Hydroxy-Ethyl]-Carbamic Acid Tert-Butyl Ester [2-(2,4-DICHLORO-PHENYL)-2-HYDROXY-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER [2-(2,4-Dichlorophenyl)-2-Hydroxyethyl]-Carbamic Acid 1,1-Dimethylethyl Ester [2-(2,4-DICHLOROPHENYL)-2-HYDROXYETHYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER Carbamic acid, N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester
CAS 939757-30-9
Molecular Formula C13H17Cl2NO3
Molar Mass 306.18
Solubility DCM, Ethyl Acetate
Appearance Oil
Color Colourless

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 2,4-dichlorophenyl ring, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester has numerous scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 2,4-dichlorophenyl group enhances lipophilicity and electron-withdrawing properties compared to cyanophenyl or hydroxymethylcyclopentyl substituents. This may influence reactivity in coupling reactions .
  • Molecular Weight: The dichlorophenyl derivative has a higher molecular weight (~286.15 g/mol) than simpler analogs (e.g., 218.25 g/mol for the cyanophenyl variant), affecting solubility and diffusion kinetics .
  • Biological Activity : Compounds like N-tert-Butoxycarbonyl-L-leucinal are used in peptide synthesis, whereas the dichlorophenyl variant’s application remains speculative but may align with antifungal or protease inhibitor precursors .

Biological Activity

Carbamic acid derivatives, particularly carbamates, are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester is of particular interest for its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14Cl2N2O2
  • Molecular Weight : 287.15 g/mol
  • Structure : The compound features a dichlorophenyl moiety that enhances its lipophilicity and biological interactions.

The biological activity of carbamate compounds often involves the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. The specific interactions of the dichlorophenyl group contribute to the hydrophobic interactions with target proteins, while the carbamate moiety can undergo hydrolysis to release active intermediates .

Key Mechanisms:

  • Enzyme Inhibition : Similar to other carbamates like physostigmine, this compound may act as a reversible inhibitor of AChE.
  • Hydrophobic Interactions : The presence of the dichlorophenyl group allows for enhanced binding affinity to hydrophobic pockets in target proteins.

Biological Activity and Therapeutic Applications

Research indicates that carbamates have potential applications in treating various conditions including neurodegenerative diseases and certain types of cancer. The biological activity can be summarized as follows:

Activity TypeDescriptionReferences
Neuroprotective Potential use in Alzheimer's disease management through AChE inhibition .
Anticancer Some studies suggest efficacy against specific cancer cell lines .
Antimicrobial Investigated for antibacterial properties against resistant strains .

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of carbamic acid could significantly enhance cognitive function in animal models by inhibiting AChE and thus increasing acetylcholine levels .
  • Anticancer Activity : In vitro studies showed that this compound exhibited cytotoxic effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties : Research has indicated that certain carbamate derivatives possess antibacterial properties against multi-drug resistant strains, suggesting their potential as new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing tert-butyl carbamate derivatives like Carbamic Acid, (2,4-Dichlorophenyl)-, 1,1-Dimethylethyl Ester?

  • Methodology : The synthesis typically involves coupling a chloroformate or carbamoyl chloride derivative with a tert-butanol under basic conditions. For example, sodium borohydride in a solvent mixture (e.g., alcohol and halogenated solvents at -15°C to 0°C) can achieve stereoselective reductions of ketone intermediates to yield carbamates with high chiral purity (>99%) . Alternative routes may utilize tert-butyloxycarbonyl (Boc) protection strategies, where amines are reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .

Q. How should researchers approach the purification of tert-butyl carbamate-protected intermediates?

  • Methodology : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For sensitive or polar intermediates, flash chromatography or preparative HPLC may improve resolution. Recrystallization from solvents like tert-butyl methyl ether or dichloromethane/hexane mixtures can enhance purity, as evidenced in protocols for structurally analogous Boc-protected amines .

Advanced Research Questions

Q. What strategies are effective for achieving high chiral purity in tert-butyl carbamate derivatives during asymmetric synthesis?

  • Methodology : Asymmetric reduction of ketone precursors using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymes (e.g., ketoreductases) can yield enantiomerically pure alcohols, which are subsequently Boc-protected. For example, sodium borohydride in a solvent system (alcohol/halogenated solvent) at controlled temperatures (-15°C to 0°C) has achieved >99% enantiomeric excess (ee) in related carbamate syntheses . Chiral HPLC or SFC with columns like Chiralpak AD-H or OD-H is critical for analyzing enantiopurity .

Q. How can researchers preserve sensitive functional groups (e.g., hydroxyl, vinyl, or nitro groups) in tert-butyl carbamate derivatives during synthesis?

  • Methodology : Protective group strategies are essential. For example, hydroxyl groups can be temporarily protected as silyl ethers (TBS or TIPS) before Boc protection. Vinyl groups require mild reaction conditions (e.g., low temperatures and non-acidic catalysts) to prevent polymerization or oxidation, as seen in the synthesis of cyclopentene-derived carbamates . Nitro groups may necessitate avoiding strong reducing agents; instead, use hydrogenation with palladium catalysts under controlled pressure .

Q. What analytical techniques are recommended for confirming the structural integrity and regiochemistry of tert-butyl carbamate derivatives?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm Boc group incorporation (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and regiochemistry of substituents .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in crystalline derivatives, particularly for chiral centers or complex cyclic systems .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) aids in fragment analysis for functional group verification .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields or enantiomeric excess for similar tert-butyl carbamate syntheses?

  • Methodology : Replicate experiments under varying conditions (solvent polarity, temperature, catalyst loading) to identify optimal parameters. For example, reports >78% yield with sodium borohydride, but lower yields may arise from incomplete reduction or side reactions. Systematic DOE (Design of Experiments) can isolate critical factors affecting yield and purity .

Safety and Handling

Q. What safety protocols are essential when handling tert-butyl carbamate derivatives in the laboratory?

  • Methodology : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediates. Tert-butyl carbamates are generally stable but may release toxic gases (e.g., isobutylene) upon decomposition. Storage under inert atmosphere (N₂ or Ar) at -20°C is recommended for long-term stability .

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